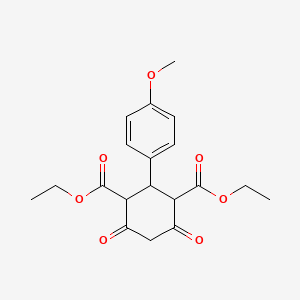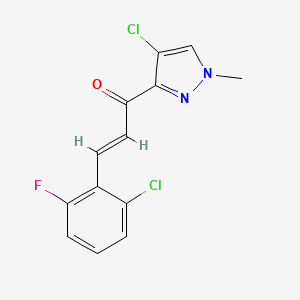
3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as Curcumin II and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. This compound has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments is its versatility. This compound can be used in various assays to study its biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. One area of interest is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the reaction of 2-chloro-6-fluorobenzaldehyde with 4-chloro-1-methyl-1H-pyrazol-3-amine in the presence of a base. The resulting intermediate is then reacted with acetylacetone to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one has been studied extensively for its biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-chloro-1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-18-7-10(15)13(17-18)12(19)6-5-8-9(14)3-2-4-11(8)16/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBMUAQOGMOZMU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)
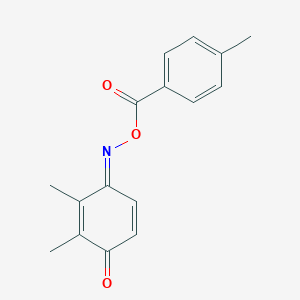
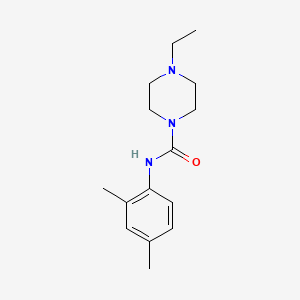
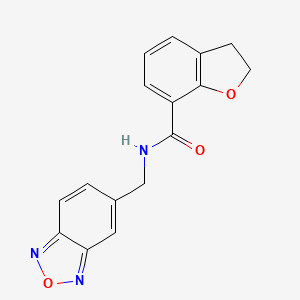
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
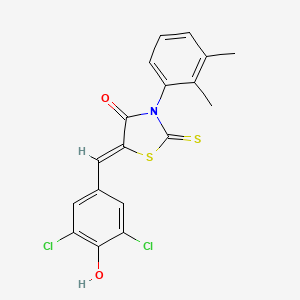

![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol](/img/structure/B5289288.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)
